molecular formula C4H6N2OS2 B1586732 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol CAS No. 66437-18-1

5-Methoxymethyl-1,3,4-thiadiazole-2-thiol

Cat. No. B1586732
CAS RN: 66437-18-1
M. Wt: 162.2 g/mol
InChI Key: SKGOKGMZDMGZAM-UHFFFAOYSA-N
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Description

5-Methoxymethyl-1,3,4-thiadiazole-2-thiol is a chemical compound with the molecular formula C4H6N2OS2 and a molecular weight of 162.24 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H6N2OS2/c1-7-2-3-5-6-4(8)9-3/h2H2,1H3,(H,6,8) . This indicates that the compound contains a methoxymethyl group attached to a 1,3,4-thiadiazole-2-thiol ring.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It is soluble in chloroform .

Scientific Research Applications

Corrosion Inhibition

Derivatives of 1,3,4-thiadiazole have been extensively studied for their effectiveness as corrosion inhibitors for various metals in acidic environments. For example, a study by Attou et al. (2020) demonstrated that 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole exhibits significant corrosion inhibition properties for mild steel in hydrochloric acid, achieving protection degrees up to 98% (Attou et al., 2020). This suggests that similar structures, such as 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol, could serve as effective corrosion inhibitors.

Antimicrobial and Antiproliferative Properties

Compounds featuring the 1,3,4-thiadiazole core are recognized for their biological activities, including antimicrobial and antiproliferative effects. Gür et al. (2020) synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to explore their biological activities. Some compounds showed high DNA protective ability and strong antimicrobial activity against Staphylococcus epidermidis, with notable cytotoxicity against cancer cell lines (Gür et al., 2020). These findings highlight the potential for 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol derivatives in developing new antimicrobial and cancer treatment strategies.

Pharmacological Significance

The structural novelty of 1,3,4-thiadiazole derivatives lends them to various pharmacological applications. Research by Bird et al. (1991) on (methoxyalkyl)thiazoles as selective 5-lipoxygenase inhibitors showcased their potential as orally active anti-inflammatory agents, demonstrating significant enantioselectivity in inhibition (Bird et al., 1991). This suggests the scope for 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol and its derivatives in developing new pharmaceutical agents with specific target interactions.

Environmental Sensors

Moreover, mercapto thiadiazole derivatives have been employed in creating sensitive and selective sensors for environmental monitoring. A study by Mashhadizadeh et al. (2010) detailed the use of mercapto thiadiazole compounds self-assembled on gold nanoparticles within carbon paste electrodes for potentiometric determination of copper ions, showcasing their high selectivity and potential for environmental applications (Mashhadizadeh et al., 2010).

Safety And Hazards

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation . Appropriate personal protective equipment, including gloves and eyeshields, should be used when handling this compound .

properties

IUPAC Name

5-(methoxymethyl)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS2/c1-7-2-3-5-6-4(8)9-3/h2H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGOKGMZDMGZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374858
Record name 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxymethyl-1,3,4-thiadiazole-2-thiol

CAS RN

66437-18-1
Record name 5-Methoxymethyl-1,3,4-thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 66437-18-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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